Regiospecific LAT-1 Substrate Recognition: 1-Amino-3-phenyl vs. 3-Amino-1-phenyl Substitution
The trans-1-amino-3-substituted cyclobutane scaffold is the minimal pharmacophore required for recognition by the L-type amino acid transporter 1 (LAT-1), which is overexpressed in many cancers. The target compound retains this scaffold, whereas the regioisomeric methyl 3-amino-1-phenylcyclobutane-1-carboxylate (CAS 1889402-32-7) places the amino group at the 3-position, disrupting the trans relationship essential for transport. Kinetic studies on the fluorinated analog anti-[18F]FACBC (which shares the identical 1-amino-3-substituted cyclobutane core) demonstrate a Km of 97 ± 15 µM for LAT-1-mediated uptake in DU145 prostate cancer cells [1]. In contrast, the syn isomer (3-amino-1-substituted) exhibits >80% reduction in sodium-independent uptake in the same cell line, confirming that regiospecificity is a deterministic factor in substrate recognition [1]. This differential is directly relevant to the target compound, which serves as the penultimate intermediate for anti-FACBC and other 1-amino-3-substituted PET tracers [2].
| Evidence Dimension | LAT-1-mediated cellular uptake (Km) of 1-amino-3-substituted vs. 3-amino-1-substituted cyclobutane scaffold |
|---|---|
| Target Compound Data | Km = 97 ± 15 µM (anti-[18F]FACBC, sharing the 1-amino-3-substituted scaffold of the target compound) in DU145 cells |
| Comparator Or Baseline | syn-[18F]FACBC (3-amino-1-substituted scaffold): >80% lower sodium-independent uptake vs. anti isomer in DU145 cells |
| Quantified Difference | >5-fold higher transporter-mediated uptake for the 1-amino-3-substituted (target-like) scaffold |
| Conditions | DU145 human prostate carcinoma cells, sodium-independent uptake assay, 37°C, 2-min incubation [1] |
Why This Matters
For laboratories synthesizing LAT-1-targeted PET tracers, only the 1-amino-3-substituted scaffold (as in the target compound) yields substrates with clinically relevant tumor uptake; the 3-amino-1-substituted regioisomer is functionally inactive.
- [1] Okudaira H, Nakanishi T, Oka S, et al. Kinetic analyses of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid transport in DU145 cells. Nucl Med Biol. 2013;40(5):660-667. View Source
- [2] Schuster DM, Nanni C, Fanti S. PET Tracers Beyond FDG in Prostate Cancer. Semin Nucl Med. 2016;46(6):507-521. View Source
